![molecular formula C10H7ClN4O2 B11866168 6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 90042-27-6](/img/structure/B11866168.png)
6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines.
准备方法
The synthesis of 6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization through an oxidation-reduction mechanism using chloranil . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazoloquinoxaline core.
Substitution: Aromatic nucleophilic substitution reactions are common, where the chlorine atom can be replaced by different nucleophiles.
Common reagents used in these reactions include oxidizing agents like chloranil, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学研究应用
6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its antiviral and antimicrobial properties.
Cancer Research: Certain derivatives have demonstrated cytotoxic activities against melanoma cell lines, making them potential candidates for anticancer therapies.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying molecular interactions and mechanisms of action.
作用机制
The mechanism of action of 6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with specific molecular targets. For instance, some derivatives have been shown to intercalate with DNA, disrupting its function and leading to cell death . This compound can also modulate the activity of certain enzymes and proteins, contributing to its antimicrobial and anticancer effects .
相似化合物的比较
6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione can be compared with other triazoloquinoxaline derivatives, such as:
4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Another derivative with similar antimicrobial properties.
1,2,4-Triazolo[4,3-a]quinoxaline: A broader class of compounds with various substitutions that exhibit diverse biological activities.
属性
CAS 编号 |
90042-27-6 |
|---|---|
分子式 |
C10H7ClN4O2 |
分子量 |
250.64 g/mol |
IUPAC 名称 |
6-chloro-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C10H7ClN4O2/c1-14-7-5(11)3-2-4-6(7)15-8(9(14)16)12-13-10(15)17/h2-4H,1H3,(H,13,17) |
InChI 键 |
QLNPQWHGRVUOOW-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC=C2Cl)N3C(=NNC3=O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


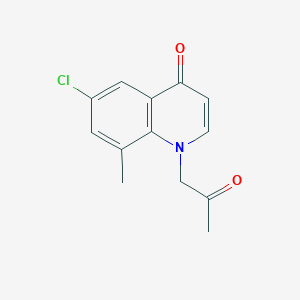
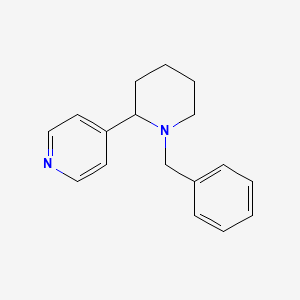
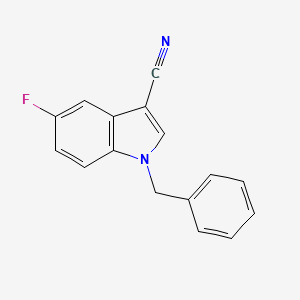
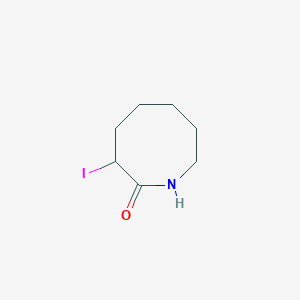

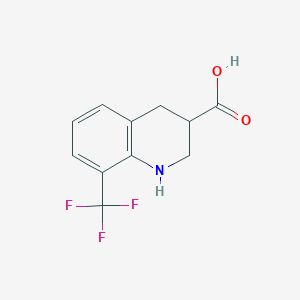
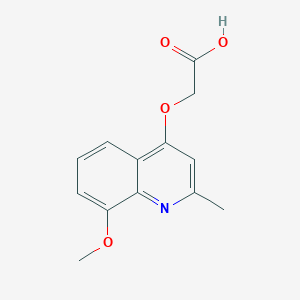

![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)
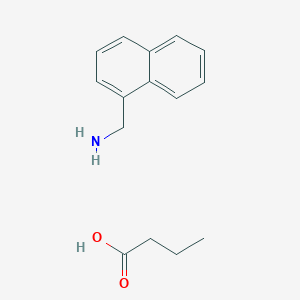


![Indolizino[2,3-g]quinoline-5,12-dione](/img/structure/B11866162.png)
![5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11866178.png)
